2.6-Fold Higher CRF1 Receptor Potency Compared to Human/Rat CRF
In head-to-head in vitro cAMP stimulation assays using cells expressing CRF1 receptors, ovine CRF (oCRF) demonstrated an EC50 of 1.61 ± 0.59 nmol/L, while human/rat CRF (h/rCRF) exhibited an EC50 of 4.25 ± 1.09 nmol/L [1]. This represents a 2.6-fold higher potency for oCRF at the CRF1 receptor. The Emax values for both peptides were statistically indistinguishable (oCRF: 102.8 ± 8.8 pmol over basal; h/rCRF: 105.2 ± 9.6 pmol over basal), indicating that oCRF achieves equivalent maximal efficacy at a substantially lower concentration. For reference, the potent CRF family peptide sauvagine displayed an EC50 of 1.57 ± 0.28 nmol/L, comparable to oCRF, while urocortin 2 (hUCN2) was approximately 10-fold less potent (EC50: 15.5 ± 3.1 nmol/L) [1].
| Evidence Dimension | Receptor potency (EC50) at CRF1 receptor |
|---|---|
| Target Compound Data | EC50 = 1.61 ± 0.59 nmol/L |
| Comparator Or Baseline | Human/rat CRF (h/rCRF): EC50 = 4.25 ± 1.09 nmol/L |
| Quantified Difference | 2.6-fold higher potency (lower EC50) |
| Conditions | cAMP stimulation assay in CRF1-expressing cells; data represent means ± SEM of 4-7 independent experiments performed in quadruplicate |
Why This Matters
Higher potency at lower concentrations enables reduced peptide consumption in in vitro assays, directly lowering per-experiment procurement costs and minimizing potential off-target effects at high ligand concentrations.
- [1] Hanna RT, et al. Differential ligand binding and activation of CRF1 and CRF2 receptors. Table 2. PMC3102762. 2011. View Source
